molecular formula C10H10O2S B14343129 3-(Benzenesulfinyl)but-3-en-2-one CAS No. 104923-79-7

3-(Benzenesulfinyl)but-3-en-2-one

Cat. No.: B14343129
CAS No.: 104923-79-7
M. Wt: 194.25 g/mol
InChI Key: IPBVTBRLNYGDBT-UHFFFAOYSA-N
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Description

3-(Benzenesulfinyl)but-3-en-2-one is an organic compound with the molecular formula C10H10O2S It is characterized by the presence of a benzenesulfinyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfinyl)but-3-en-2-one typically involves the reaction of benzenesulfinyl chloride with but-3-en-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfinyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: 3-(Benzenesulfonyl)but-3-en-2-one.

    Reduction: 3-(Benzenesulfanyl)but-3-en-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzenesulfinyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfinyl)but-3-en-2-one involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylsulfinyl)but-3-en-2-one
  • 3-(Methylsulfinyl)but-3-en-2-one
  • 3-(Ethylsulfinyl)but-3-en-2-one

Uniqueness

3-(Benzenesulfinyl)but-3-en-2-one is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical properties compared to its analogs. This group can engage in specific interactions and reactions that are not possible with other substituents, making it valuable for targeted applications in research and industry.

Properties

CAS No.

104923-79-7

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

3-(benzenesulfinyl)but-3-en-2-one

InChI

InChI=1S/C10H10O2S/c1-8(11)9(2)13(12)10-6-4-3-5-7-10/h3-7H,2H2,1H3

InChI Key

IPBVTBRLNYGDBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)S(=O)C1=CC=CC=C1

Origin of Product

United States

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